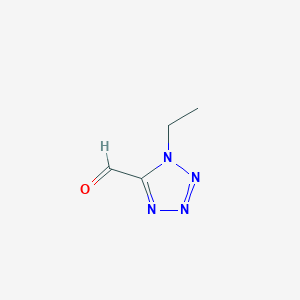

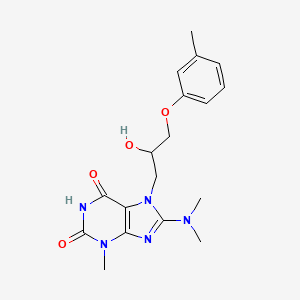

![molecular formula C12H10O5S B2959882 3-[(Benzenesulfonyl)methyl]furan-2-carboxylic acid CAS No. 260356-96-5](/img/structure/B2959882.png)

3-[(Benzenesulfonyl)methyl]furan-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

Cascade Carboxylative Annulation

A novel method involving Pd(II)-mediated cascade carboxylative annulation has been developed to construct benzo[b]furan-3-carboxylic acids from precursors. This method is significant for forming three new bonds in one step, demonstrating an innovative approach to synthesizing complex furan derivatives. The mechanism was supported by side reaction observations and an O-labeling study, highlighting the method's efficiency and mechanistic insights (Liao et al., 2005).

Diels–Alder and Dehydration Reactions

Research has explored the synthesis of benzoic acid from biomass-derived furan and acrylic acid through Diels–Alder and subsequent dehydration reactions. This two-step reaction protocol emphasizes minimizing side reactions, showcasing an eco-friendly and efficient method for obtaining benzoic acid, a fundamental building block in organic synthesis (Mahmoud et al., 2015).

Applications in Organic Synthesis

Synthesis of Benzo[b]furans

A methodology has been reported for synthesizing 2-aryl-3-substituted benzo[b]furans from benzyl 2-halophenyl ethers. This method involves lithiation and subsequent reactions with carboxylic esters, followed by acid-catalyzed dehydration, offering a route to obtain a variety of 2-aryl-3-substituted benzo[b]furans with moderate to good overall yields (Sanz et al., 2006).

Furan Functionalization

The C-H bond activation/borylation of furans catalyzed by a half-sandwich iron N-heterocyclic carbene complex demonstrates a method for functionalizing furans. This process includes C-H bond cleavage and is applied to the dehydrogenative coupling of furans with pinacolborane, illustrating a potential strategy for introducing boryl groups into furan rings (Hatanaka et al., 2010).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with it are H302, H315, H319, and H335, suggesting that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation .

Propiedades

IUPAC Name |

3-(benzenesulfonylmethyl)furan-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O5S/c13-12(14)11-9(6-7-17-11)8-18(15,16)10-4-2-1-3-5-10/h1-7H,8H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAXYZFVAHPQTBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)CC2=C(OC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(Benzenesulfonyl)methyl]furan-2-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4-difluoro-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)benzenesulfonamide](/img/structure/B2959799.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide](/img/structure/B2959801.png)

![1',3'-Dihydrospiro{cyclobutane-1,2'-pyrazolo[3,2-b][1,3]oxazine}-6'-amine hydrochloride](/img/structure/B2959808.png)

![2-((4-hydroxy-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-1-(4-methoxyphenyl)ethanone](/img/structure/B2959809.png)

methanone](/img/structure/B2959812.png)

![N-[(3R)-Pyrrolidin-3-yl]pyridin-2-amine dihydrochloride](/img/no-structure.png)